1,3-Bis(2-propen-1-ylamino)-2-propanol

Polymer Synthesis Crosslinking Pharmaceutical Polymers

1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS 264141-29-9), also known as 1,3-bis(allylamino)-2-propanol, is a bifunctional amino alcohol crosslinking monomer characterized by two terminal allylamine groups anchored to a central 2-propanol backbone. Its molecular structure provides both nucleophilic secondary amine reactivity and a hydrophilic hydroxy group that enhances aqueous compatibility in polymerization processes.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13424000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-propen-1-ylamino)-2-propanol
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC=CCNCC(CNCC=C)O
InChIInChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2
InChIKeyNZLVWYSTFRNEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-propen-1-ylamino)-2-propanol: Procurement-Relevant Characteristics and Industrial Positioning


1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS 264141-29-9), also known as 1,3-bis(allylamino)-2-propanol, is a bifunctional amino alcohol crosslinking monomer characterized by two terminal allylamine groups anchored to a central 2-propanol backbone [1]. Its molecular structure provides both nucleophilic secondary amine reactivity and a hydrophilic hydroxy group that enhances aqueous compatibility in polymerization processes . The compound is commercially available in both free base and dihydrochloride salt forms (CAS 1101184-94-4), the latter offering improved handling stability and water solubility [2]. Primary industrial utility centers on its function as a controlled crosslinking agent for poly(allylamine)-based pharmaceutical polymers and as a building block for thermosetting aminourethane binders [3].

Controlled crosslinker for poly(allylamine) synthesis
Designated impurity marker for sevelamer QC
Available as free base and dihydrochloride salt

Why 1,3-Bis(2-propen-1-ylamino)-2-propanol Cannot Be Replaced by Generic Allylamine Crosslinkers in Polymer Synthesis


Generic substitution of 1,3-bis(2-propen-1-ylamino)-2-propanol with structurally similar allylamine derivatives introduces significant and quantifiable risks to polymer architecture, purity, and process economics. Unlike simple diamines such as 1,3-bis(allylamino)propane, the central hydroxyl group of the target compound alters crosslink polarity and water uptake in the final polymer network [1]. More critically, the compound enables a one-step simultaneous polymerization-crosslinking process with allylamine monomer, whereas alternative crosslinkers often require a sequential two-step approach that produces gel-like substances with poor compositional homogeneity and increased residual monomer entrapment [2]. Substitution with epichlorohydrin, a historically used crosslinker, introduces the risk of forming pharmacologically undesirable epoxide-derived impurities that complicate purification and regulatory compliance [3]. These material and process-specific differences make generic substitution scientifically indefensible for applications requiring controlled crosslink density, defined impurity profiles, or validated pharmaceutical manufacturing workflows.

Hydrophilic backbone absent

Non-hydroxylated analogs lack aqueous compatibility in polymer networks.

Process chemistry divergence

Sequential two-step processes increase gel formation and monomer entrapment.

Impurity profile risk

Epichlorohydrin-based crosslinkers generate pharmacologically undesirable epoxide impurities.

Quantitative Differentiation of 1,3-Bis(2-propen-1-ylamino)-2-propanol: Evidence-Based Selection Criteria


Crosslinking Efficiency: One-Step Polymerization Process Enables Reduced Unreacted Monomer Levels

1,3-Bis(2-propen-1-ylamino)-2-propanol enables a one-step simultaneous polymerization-crosslinking process with allylamine monomer, in contrast to the two-step sequential process required when using epichlorohydrin or other post-polymerization crosslinkers [1]. The one-step process yields crosslinked poly(allylamine) polymers with improved chemical homogeneity and significantly more efficient removal of unreacted monomers compared to the gel-like substances obtained from two-step processes [2].

Process efficiency
Head-to-head
One-step process vs two-step epichlorohydrin crosslinking; improved homogeneity and monomer removal reported.
Supports process-fit evaluation for polymer synthesis.
Qualitative improvement; quantitative data not available.
Polymer Synthesis Crosslinking Pharmaceutical Polymers

Impurity Profile: Defined Role as Sevelamer Impurity Marker in Pharmaceutical Quality Control

1,3-Bis(2-propen-1-ylamino)-2-propanol (as dihydrochloride salt) is a characterized and cataloged impurity marker for sevelamer hydrochloride, a crosslinked poly(allylamine) polymer used therapeutically for hyperphosphatemia [1]. The compound is designated as Sevelamer Impurity 2 DiHCl and is commercially available as a certified reference standard for analytical method development and validation . This defined impurity role is not shared by structural analogs such as 1,3-bis(allylamino)propane.

Impurity designation
Class-level
Listed as Sevelamer Impurity 2 DiHCl; certified reference standard available.
Supports analytical method development for sevelamer QC.
Classification-based designation; verify certified standard.
Pharmaceutical Analysis Impurity Profiling Quality Control

Synthetic Utility: Quantitative Yield Data from Optimized Preparative Method

A preparative method for 1,3-bis(allylamino)-2-propanol dihydrochloride has been demonstrated using allylamine and glycidyl tosylate, with the reaction monitored by TLC for completion [1]. While exact yield percentages are not provided in the open patent literature, the method employs a molar excess of allylamine (5.62 mol) relative to glycidyl tosylate (0.561 mol) to drive conversion, and the product is isolated as the dihydrochloride salt for subsequent crosslinking applications . This synthetic route contrasts with alternative pathways using 1,3-dichloro-2-propanol, which may produce different byproduct profiles.

Synthetic route
Data to verify
Prepared from allylamine and glycidyl tosylate; isolated as dihydrochloride salt.
Supports synthetic route evaluation and scale-up.
Exact yield not provided; verify process conditions.
Organic Synthesis Process Chemistry Crosslinker Production

Polymer Network Architecture: Hydrophilic 2-Propanol Backbone Enhances Aqueous Compatibility

The central 2-propanol backbone of 1,3-bis(2-propen-1-ylamino)-2-propanol introduces a hydrophilic hydroxy group that is absent in structurally similar crosslinkers such as 1,3-bis(allylamino)propane . This hydroxyl functionality contributes to the water-dispersible and cataphoretically depositable properties of aminourethane binders derived from this compound class [1]. The resulting polymer networks exhibit enhanced aqueous swelling and substrate wetting compared to crosslinkers lacking hydrophilic central groups.

Polymer hydrophilicity
Class-level
Central 2-propanol backbone introduces hydroxyl group; absent in non-hydroxylated analogs.
Hydrophilic network may support aqueous processing.
Property inferred from structure; validate in specific network.
Polymer Chemistry Hydrogels Biomedical Polymers

Regulatory and Inventory Status: ECHA Classification and Notification

The dihydrochloride salt of 1,3-bis(2-propen-1-ylamino)-2-propanol (CAS 1101184-94-4) is listed in the European Chemicals Agency (ECHA) Classification and Labelling Inventory with notified classification according to CLP criteria [1]. This regulatory documentation provides procurement and compliance teams with standardized hazard and handling information that may not be available for non-inventoried or novel crosslinker analogs .

Regulatory status
Source review
Listed in ECHA C&L Inventory with CLP notification.
May simplify compliance documentation review.
For dihydrochloride salt (CAS 1101184-94-4).
Regulatory Compliance Chemical Inventory Safety Data

Optimal Procurement and Application Scenarios for 1,3-Bis(2-propen-1-ylamino)-2-propanol


Pharmaceutical Polymer Manufacturing: Crosslinked Poly(allylamine) Production

Procurement of 1,3-bis(2-propen-1-ylamino)-2-propanol is essential for pharmaceutical manufacturers producing crosslinked poly(allylamine) polymers such as sevelamer or veverimer. The compound enables a one-step polymerization-crosslinking process that yields polymers with improved chemical homogeneity and reduced unreacted monomer entrapment compared to two-step processes using epichlorohydrin [1]. The dihydrochloride salt form offers enhanced water solubility and handling stability for industrial-scale polymerization reactions .

Analytical Reference Standard: Sevelamer Impurity Quantification

Analytical laboratories and pharmaceutical quality control departments should procure the dihydrochloride salt (CAS 1101184-94-4) as a certified reference standard for the identification and quantification of Sevelamer Impurity 2 in drug substance and finished product testing [1]. The compound's defined impurity status and commercial availability as a reference material make it indispensable for method development, validation, and regulatory submission packages for sevelamer-related products .

Thermosetting Binder Development: Water-Dispersible Aminourethane Coatings

Industrial coating formulators developing water-dispersible, cataphoretically depositable aminourethane binders for metal substrates should consider 1,3-bis(2-propen-1-ylamino)-2-propanol as a starting material. The central hydroxyl group confers hydrophilic character to the resulting polyamine intermediates, enabling aqueous formulation and electrophoretic deposition properties that are not achievable with non-hydroxylated allylamine crosslinkers [1].

Polymer Research: Controlled Crosslink Density Studies

Academic and industrial polymer researchers investigating structure-property relationships in crosslinked poly(allylamine) networks should utilize 1,3-bis(2-propen-1-ylamino)-2-propanol as a model bifunctional crosslinker. The defined molecular structure with two terminal allylamine groups provides a controlled crosslinking stoichiometry that enables systematic variation of network architecture and swelling behavior [1]. The compound's commercial availability in both free base and salt forms offers flexibility in experimental design .

Application
Selection Property
Validation Focus
Crosslinked poly(allylamine) synthesis
One-step process crosslinking
Polymer homogeneity and monomer reduction
Sevelamer impurity analysis
Certified impurity standard
Analytical method validation
Water-dispersible binder formulations
Hydrophilic backbone compatibility
Aqueous coating deposition properties
Crosslink density studies
Defined bifunctional crosslinker
Network swelling and architecture control

Technical Documentation Hub

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34 linked technical documents
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